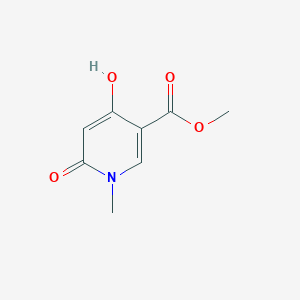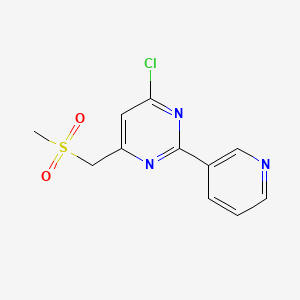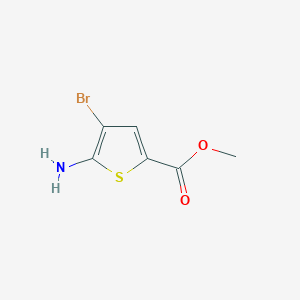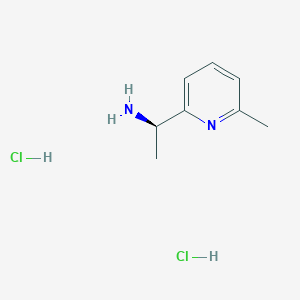
Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound with significant importance in organic chemistry. This compound is known for its unique structure, which includes a pyridine ring substituted with various functional groups. It is often used as a building block in the synthesis of more complex molecules and has applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Copper acetylides attack on isocyanates to form a propargylic amide species which further reacted with malonates by the action of t -BuOLi to form dihydropyridine-3-carboxylates .
Biochemical Pathways
The compound is part of a broader class of molecules that have been found to possess various biological activities, suggesting that it may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s worth noting that the compound should be used in a well-ventilated area, and contact with humans, exposed food or food utensils should be avoided .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be involved in a catalytic multicomponent reaction with terminal alkynes, isocyanates, and malonates . This reaction is facilitated by copper acetylides, which attack on isocyanates to form a propargylic amide species . This species then reacts with malonates to form dihydropyridine-3-carboxylates .
Molecular Mechanism
It is known that this compound is involved in a catalytic multicomponent reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method involves the acylation of 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of 4-oxo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
Reduction: Formation of 4-hydroxy-1-methyl-6-hydroxy-1,6-dihydropyridine-3-carboxylate.
Substitution: Formation of 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Scientific Research Applications
Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid: Lacks the hydroxyl group at the 4-position.
Methyl 1-methyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with additional oxygen atoms.
Uniqueness
Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carbonyl groups enable diverse chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
methyl 4-hydroxy-1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-9-4-5(8(12)13-2)6(10)3-7(9)11/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMWGBBONPTXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430970.png)

![Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430972.png)
![6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1430975.png)
![6-Chloroimidazo[1,5-A]pyridine](/img/structure/B1430976.png)

![4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol](/img/structure/B1430980.png)

![3-[[(2S,4S)-4-[[(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl]disulfanyl]pyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B1430982.png)





